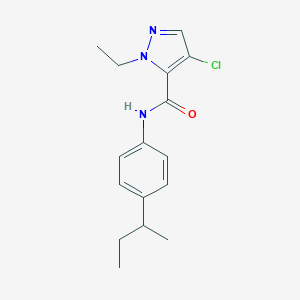![molecular formula C17H16BrN3O4S B213829 methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrazole family and has been found to exhibit various biological activities.
作用機序
The mechanism of action of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory pathway. Moreover, it has also been found to inhibit the activity of certain proteins that are involved in the cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of certain inflammatory mediators such as prostaglandins and cytokines. Moreover, it has also been found to induce apoptosis in cancer cells by activating certain apoptotic pathways. Additionally, this compound has been found to inhibit the growth and proliferation of certain bacteria and viruses.
実験室実験の利点と制限
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. Firstly, it is readily available and can be synthesized in large quantities with good yield and high purity. Moreover, it exhibits diverse biological activities, making it a promising candidate for various scientific studies. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its applications in certain studies.
将来の方向性
There are several future directions for the research on methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Moreover, studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions. Additionally, studies are needed to optimize the synthesis of this compound to improve its yield and purity. Finally, studies are needed to investigate the potential toxicity and side effects of this compound in vivo.
合成法
The synthesis of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-furoyl chloride. The resulting intermediate is then reacted with methyl thioglycolate to form the final product. The synthesis of this compound has been optimized to yield a high purity product with good yield.
科学的研究の応用
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biological activities that make it a promising candidate for scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Moreover, it has also been found to exhibit significant activity against certain viral infections. Due to its diverse biological activities, this compound has been studied extensively in various scientific fields.
特性
製品名 |
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate |
|---|---|
分子式 |
C17H16BrN3O4S |
分子量 |
438.3 g/mol |
IUPAC名 |
methyl 3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-14(18)10(2)21(20-9)8-11-4-5-13(25-11)16(22)19-12-6-7-26-15(12)17(23)24-3/h4-7H,8H2,1-3H3,(H,19,22) |
InChIキー |
ABWHFCXPPNJTJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)

![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)


